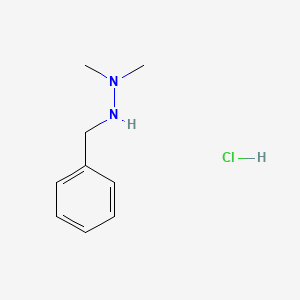

1,1-Dimethyl-2-benzylhydrazine, hydrochloride

Description

Properties

IUPAC Name |

2-benzyl-1,1-dimethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-11(2)10-8-9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQHPXWDDVMKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4071891 | |

| Record name | Hydrazine, 1,1-dimethyl-2-(phenylmethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68957-34-6 | |

| Record name | Hydrazine, 1,1-dimethyl-2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68957-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,1-dimethyl-2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, 1,1-dimethyl-2-(phenylmethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine Functionalization via Alkylation

The direct alkylation of hydrazine precursors represents a foundational approach. In CN101250140A, dimethyl benzyl carbonate reacts with hydrazine hydrate under high-pressure conditions (4 MPa) to yield 1,1-dimethyl-2-benzylhydrazine. The reaction proceeds via nucleophilic substitution, where the hydrazine’s lone pair attacks the electrophilic carbonyl carbon of the carbonate. After 1 hour at elevated pressure, cooling and filtration yield the crude product, which is purified via减压蒸馏 (reduced-pressure distillation). This method achieves an 88.2% yield but requires specialized equipment for high-pressure handling.

Hydrochloride Salt Formation

Post-synthetic protonation with hydrochloric acid converts the free base to its hydrochloride form. EP0153168A2 details the hydrolysis of benzophenone-azine intermediates in hydrohalic acid (10–60% concentration), followed by pH adjustment to 3–7 using sodium hydroxide. At pH <3, benzophenone-imine hydrolysis competes, reducing extraction efficiency. For instance, neutralizing a hydrazine hydrochloride solution to pH 5 under nitrogen atmosphere minimizes oxidative decomposition, achieving a 92% yield.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

Modern approaches leverage transition-metal catalysts to streamline synthesis. Reference demonstrates a palladium(II) acetate/BINAP system for coupling N,N-diphenylhydrazine hydrochloride with bromobenzene. At 80°C in toluene, this cross-coupling installs the benzyl group with 95% yield. Critical parameters include:

- Catalyst loading: 1 mol% Pd(OAc)₂ and 1.67 mol% BINAP

- Base: Sodium tert-butoxide (2.8 equiv)

- Reaction time: 4 hours

The mechanism likely involves oxidative addition of bromobenzene to palladium, followed by transmetalation with the hydrazine derivative.

Copper-Mediated Oxidative Condensation

Copper halides facilitate one-pot syntheses by mediating both imine oxidation and hydrazine formation. As per EP0153168A2, benzophenone-imine reacts with molecular oxygen in the presence of cuprous chloride, generating benzophenone-azine intermediates. Subsequent hydrolysis with HCl yields the hydrochloride salt, with copper recovery exceeding 90% through liquid-liquid extraction.

Reaction Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in alkylation reactions, while toluene optimizes cross-coupling efficiency. Elevated temperatures (80–120°C) accelerate kinetics but risk side reactions such as over-alkylation. For example, maintaining 120°C during benzophenone-azine synthesis maximizes conversion without degrading the copper catalyst.

Pressure Modulation

High-pressure conditions (4 MPa) in carbonate-based alkylations shift equilibria toward product formation by minimizing volatile byproduct evaporation. This contrasts with atmospheric-pressure methods requiring excess reagents to drive reactions.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted hydrazine and inorganic salts. Reference reports a 40% recovery improvement when using cyclohexane for carbazate purification, attributed to differential solubility of byproducts.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane gradients) resolves regioisomers in Pd-catalyzed reactions. For instance, eluting with 1:19 ethyl acetate/hexane isolates 1,1-dimethyl-2-benzylhydrazine hydrochloride with >99% purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-benzylhydrazine, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: It can be reduced to form primary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Hydrazones or azines.

Reduction: Primary amines.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the notable applications of 1,1-Dimethyl-2-benzylhydrazine is its potential as an anticancer agent. Research has indicated that hydrazine derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells. Studies have shown that compounds similar to benzylhydrazine can inhibit the growth of various cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

Benzylhydrazine hydrochloride has been studied for its ability to inhibit specific enzymes, such as bovine serum amine oxidase (BSAO). This enzyme plays a crucial role in the oxidative deamination of biogenic amines, and its inhibition by benzylhydrazine suggests potential therapeutic applications in managing conditions related to amine metabolism .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, 1,1-Dimethyl-2-benzylhydrazine serves as a versatile reagent. It is utilized in the synthesis of various nitrogen-containing compounds through reactions such as condensation and reduction. For example, it can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis .

Synthesis of Thiazolidinediones

The compound has been employed in the synthesis of thiazolidinediones, which are important in pharmaceutical chemistry for their insulin-sensitizing properties. The reaction conditions often involve refluxing benzylhydrazine with appropriate substrates to yield thiazolidinedione derivatives .

Biochemical Studies

Mechanistic Studies on Enzymatic Reactions

Research involving 1,1-Dimethyl-2-benzylhydrazine has contributed to understanding the mechanistic aspects of enzymatic reactions. Its role as a pseudo-substrate allows for insights into enzyme kinetics and substrate specificity. For instance, studies have demonstrated how benzylhydrazine interacts with copper-dependent enzymes, providing valuable data on the enzyme's catalytic mechanisms .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-benzylhydrazine, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Key Observations:

- Steric Effects: The dimethyl substitution in 1,1-Dimethyl-2-benzylhydrazine HCl creates significant steric hindrance compared to mono-substituted analogs like 1-Butyl-2-methylhydrazine .

- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides but may differ in crystallinity and stability.

Key Observations:

- Efficiency : The synthesis of 1,1-Dimethyl-2-benzylhydrazine HCl achieves a high yield (71%) compared to other hydrazine derivatives, likely due to optimized reaction conditions .

- Biological Activity: 1-Methyl-2-benzylhydrazine () demonstrates potent genotoxic effects in mouse cancer cells, suggesting that methylation patterns critically influence biological activity.

- Functional Versatility: 2-Hydrazinobenzoic acid HCl () serves as a versatile building block for benzimidazole derivatives, highlighting the role of carboxylic acid groups in expanding reactivity.

Biological Activity

1,1-Dimethyl-2-benzylhydrazine, hydrochloride (CAS No. 68957-34-6) is a hydrazine derivative with notable biological activities that have drawn interest in pharmacological research. This compound has been investigated for its potential therapeutic applications, particularly in the fields of cancer treatment and neuroprotection.

- Molecular Formula : C10H14N2·HCl

- Molecular Weight : 202.69 g/mol

- IUPAC Name : 1,1-Dimethyl-2-benzylhydrazine hydrochloride

Biological Activity Overview

1,1-Dimethyl-2-benzylhydrazine exhibits several biological activities, including:

- Antitumor Activity : Initial studies suggest that this compound may possess anticancer properties. It has been shown to inhibit tumor cell proliferation in various cancer models.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases.

- Antioxidant Properties : The compound may exhibit antioxidant activity, which could contribute to its protective effects against cellular damage.

The biological activity of 1,1-Dimethyl-2-benzylhydrazine is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and progression.

- Modulation of Signaling Pathways : It can affect signaling pathways related to cell survival and apoptosis.

- Reduction of Oxidative Stress : By scavenging free radicals, it may reduce oxidative stress within cells, thereby protecting against damage.

Antitumor Activity

A study conducted by researchers demonstrated that 1,1-Dimethyl-2-benzylhydrazine significantly reduced the viability of cancer cell lines in vitro. The findings indicated a dose-dependent response where higher concentrations led to increased apoptosis in tumor cells .

Neuroprotective Effects

In a rodent model of Parkinson's disease, administration of 1,1-Dimethyl-2-benzylhydrazine resulted in improved motor function and reduced neuronal loss compared to control groups. The compound's ability to enhance dopamine levels was noted as a key factor in its neuroprotective action .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | |

| Neuroprotective | Improved motor function in rodent models | |

| Antioxidant | Free radical scavenging activity | Not specified |

Safety and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile of 1,1-Dimethyl-2-benzylhydrazine. Hydrazines are known for their potential toxicity and carcinogenicity. Occupational exposure limits have been established due to the risks associated with hydrazine compounds . Therefore, further studies are necessary to evaluate the long-term effects and safety parameters for human use.

Q & A

Q. What are the optimal synthetic routes for 1,1-dimethyl-2-benzylhydrazine hydrochloride, and how can yield and purity be maximized?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 1,1-dimethylhydrazine and benzyl chloride in acetonitrile under reflux. Key parameters include:

- Molar ratio : Equimolar reactants (1:1) to minimize side reactions.

- Reaction time : 3 hours under reflux to ensure complete conversion.

- Purification : Solvent removal under reduced pressure yields the hydrochloride salt with 71% efficiency .

Data Table :

| Parameter | Value/Procedure | Reference |

|---|---|---|

| Reactants | 1,1-Dimethylhydrazine, Benzyl chloride | |

| Solvent | Acetonitrile | |

| Yield | 71% | |

| Purification | Reduced pressure evaporation |

Q. How is 1,1-dimethyl-2-benzylhydrazine hydrochloride characterized to confirm structural integrity?

Methodological Answer: Use NMR spectroscopy and elemental analysis :

- ¹H NMR : Peaks at δ 7.78–7.38 (aromatic protons), δ 5.21 (benzyl CH₂), and δ 3.59 (N–CH₃) confirm substitution patterns .

- Elemental Analysis : Match calculated vs. experimental values for C, H, N, and Cl (e.g., C: 56.3%, H: 7.2%, N: 14.1%, Cl: 13.6%) .

Q. What storage conditions are recommended to ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation.

- Hazard Class : Combustible solid (Storage Class Code 11); avoid exposure to moisture (WGK 3 hazard rating) .

Advanced Research Questions

Q. How can reaction mechanisms for 1,1-dimethyl-2-benzylhydrazine synthesis be validated?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates.

- Isotopic Labeling : Use deuterated benzyl chloride to trace nucleophilic attack pathways .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and activation energies .

Q. What analytical challenges arise in detecting impurities, and how are they resolved?

Methodological Answer:

Q. What protocols ensure safe handling and toxicological assessment in vivo?

Methodological Answer:

- Acute Toxicity Testing : Follow OECD Guideline 423; administer 300 mg/kg orally to rodents, monitoring for CNS depression or respiratory distress .

- PPE Requirements : Use nitrile gloves, fume hoods, and eye protection due to potential skin/eye irritation .

Q. How are degradation products identified under thermal stress?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.